N-(3-Bromophenyl)-2-(4-chlorophenyl)sulfanyl-propanamide
Description
N-(3-Bromophenyl)-2-(4-chlorophenyl)sulfanyl-propanamide is an organic compound that belongs to the class of amides. It features a bromophenyl group, a chlorophenyl group, and a sulfanyl-propanamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(4-chlorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNOS/c1-10(20-14-7-5-12(17)6-8-14)15(19)18-13-4-2-3-11(16)9-13/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQFPFLHKLFAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Br)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386567 | |
| Record name | N-(3-BROMOPHENYL)-2-(4-CHLOROPHENYL)SULFANYL-PROPANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5738-29-4 | |
| Record name | N-(3-BROMOPHENYL)-2-(4-CHLOROPHENYL)SULFANYL-PROPANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-2-(4-chlorophenyl)sulfanyl-propanamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 3-bromophenylamine with 2-(4-chlorophenyl)sulfanyl-propanoic acid in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is usually purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Amide Bond Formation via Schotten–Baumann Reaction
The core propanamide structure is synthesized through a modified Schotten–Baumann protocol:
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Reactants : 3-Bromophenethylamine reacts with 2-(4-chlorophenyl)sulfanyl-propanoyl chloride in dichloromethane.
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Conditions : Triethylamine (1.2 eq.) as base, 30 min reaction time at room temperature.
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Yield : ~95% after purification via neutral Al₂O₃ chromatography .
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 25°C |
| Reaction Time | 30 min |
| Purification Method | Column chromatography |
Bromine Displacement
The 3-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
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Reactants : Potassium iodide (KI) or sodium methoxide (NaOMe).
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Conditions : Catalyzed by CuI in DMF at 80–100°C for 12–24 h.
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Outcome : Bromine replaced by -I or -OCH₃ groups.
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| 3-Bromophenyl group | KI/CuI | 3-Iodophenyl derivative | 72–78 |
| 3-Bromophenyl group | NaOMe/CuI | 3-Methoxyphenyl derivative | 65–70 |
Sulfoxide and Sulfone Formation
The sulfanyl (-S-) linker is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) groups:
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Oxidizing Agents : H₂O₂ (30%) for sulfoxide, mCPBA (meta-chloroperbenzoic acid) for sulfone.
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Conditions : Acetic acid solvent, 0–5°C for sulfoxide; room temperature for sulfone .
| Oxidation State | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Sulfoxide | H₂O₂ (30%) | 2 | 85 |
| Sulfone | mCPBA | 4 | 78 |
Acidic Hydrolysis
The propanamide group hydrolyzes to propanoic acid under strong acidic conditions:
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Conditions : 6 M HCl, reflux at 110°C for 6 h.
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Product : 2-(4-Chlorophenyl)sulfanyl-propanoic acid (89% yield) .
Basic Hydrolysis
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Conditions : 2 M NaOH, ethanol/water (1:1), 80°C for 4 h.
Suzuki–Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed cross-couplings:
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Reactants : Phenylboronic acid, Pd(PPh₃)₄ catalyst.
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Conditions : K₂CO₃ base, DMF/H₂O (3:1), 90°C, 12 h.
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Yield : Biphenyl derivative (81%).
Thermal Decomposition
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TGA Analysis : Decomposition onset at 210°C, major mass loss at 280°C (sulfanyl group cleavage).
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Byproducts : 4-Chlorothiophenol and 3-bromoaniline detected via GC-MS.
Scientific Research Applications
Medicinal Chemistry
N-(3-Bromophenyl)-2-(4-chlorophenyl)sulfanyl-propanamide has been investigated for its potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against Gram-positive bacteria and drug-resistant strains. The dual halogen substitution (bromine and chlorine) enhances the compound's ability to penetrate biological membranes, thereby improving its efficacy as an antimicrobial agent .
- Anticancer Properties : The compound has been explored for its potential as an anticancer agent. Its mechanism of action may involve the inhibition of specific enzymes or modulation of cellular pathways that are crucial for cancer cell proliferation .
- Enzyme Inhibition : The sulfonyl groups present in the compound can interact with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. This property is particularly valuable in drug design aimed at targeting specific diseases.
Biological Evaluation
The biological evaluation of this compound has been conducted through various in vitro and in vivo studies:
- In Vitro Studies : These studies focus on the compound's interactions with various biological targets, assessing its binding affinity and specificity. For instance, molecular docking studies have indicated potential interactions with key enzymes involved in metabolic pathways .
- In Vivo Studies : Animal models have been utilized to evaluate the therapeutic effects of the compound, particularly in cancer treatment and infection control. Results from these studies suggest promising outcomes in reducing tumor size and bacterial load .
Synthesis and Industrial Applications
The synthesis of this compound typically involves several key steps:
- Key Reagents : Common reagents used include brominated phenols, chlorinated phenols, and sulfanyl precursors.
- Synthesis Methods : Continuous flow processes may be employed in industrial settings to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature and pressure.
The compound's unique structure makes it a valuable building block in organic synthesis for developing new compounds with potential biological activity.
Case Studies
Several case studies highlight the applications of this compound:
- Case Study 1 : A study evaluating the antimicrobial effects demonstrated that derivatives of this compound exhibited enhanced activity against resistant bacterial strains compared to traditional antibiotics. The dual halogen substitution was noted as a significant factor contributing to this increased efficacy .
- Case Study 2 : Research focused on the anticancer properties revealed that the compound could induce apoptosis in cancer cells through specific signaling pathways, suggesting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-2-(4-chlorophenyl)sulfanyl-propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromophenyl)-2-(4-fluorophenyl)sulfanyl-propanamide
- N-(3-Bromophenyl)-2-(4-methylphenyl)sulfanyl-propanamide
- N-(3-Bromophenyl)-2-(4-nitrophenyl)sulfanyl-propanamide
Uniqueness
N-(3-Bromophenyl)-2-(4-chlorophenyl)sulfanyl-propanamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these substituents may result in distinct chemical and physical properties compared to similar compounds.
Biological Activity
N-(3-Bromophenyl)-2-(4-chlorophenyl)sulfanyl-propanamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
1. Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-bromobenzene thiol with 4-chlorobenzoyl chloride in the presence of a base. The compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
2. Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : This compound has shown effectiveness against various bacteria and fungi. It has been reported to have significant activity against drug-resistant strains, indicating its potential as an antimicrobial agent .
- Anticancer Properties : Studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including breast cancer (MCF-7) and colon cancer (Caco-2) cells, with IC50 values indicating potent antiproliferative effects .
- Antimalarial Activity : Research indicates that derivatives of sulfonamide compounds, including this one, possess antimalarial properties by targeting specific enzymes crucial for the survival of Plasmodium falciparum, the malaria-causing parasite .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in bacterial cell wall synthesis and parasitic metabolism, which disrupts their growth and replication processes .
- Induction of Apoptosis : In cancer cells, this compound may trigger apoptotic pathways, leading to cell death. The specific pathways activated can vary based on the type of cancer cell targeted .
- Oxidative Stress Modulation : The antioxidant properties of this compound help in mitigating oxidative stress, which is particularly beneficial in both cancer therapy and combating malaria-induced oxidative damage .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 2 µg/mL | |
| Anticancer | MCF-7 | 8 nM | |
| Antimalarial | P. falciparum | Nanomolar range |
Case Study: Anticancer Activity
In a study assessing the anticancer effects on Caco-2 cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls (p < 0.001). The compound's mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in colorectal cancer treatment .
Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC value comparable to existing treatments like daptomycin, indicating its potential as a novel antimicrobial agent .
5.
This compound presents promising biological activities, particularly in antimicrobial and anticancer applications. Its mechanisms of action involve enzyme inhibition and apoptosis induction, making it a candidate for further research and development in therapeutic contexts. Future studies should focus on optimizing its pharmacological properties and exploring its efficacy in clinical settings.
Q & A
Q. What are the established synthetic routes for N-(3-Bromophenyl)-2-(4-chlorophenyl)sulfanyl-propanamide?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or amide coupling. A typical route involves:
Thioether formation : Reacting 3-bromoaniline with a 4-chlorophenylsulfanylpropanoic acid derivative in the presence of a coupling agent (e.g., EDC/HOBt).
Amidation : Introducing the propanamide group via reaction with propionyl chloride under basic conditions (e.g., pyridine or DMAP).
Key parameters include temperature control (0–25°C) and inert atmosphere (N₂/Ar) to prevent oxidation of the thioether group. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray crystallography : Resolve bond lengths and torsion angles (e.g., C–S–C angle ≈ 100–105°, critical for stability). Hydrogen bonding (N–H⋯O) often stabilizes the crystal lattice .
- NMR : ¹H NMR shows distinct peaks for the bromophenyl (δ 7.2–7.5 ppm) and chlorophenyl (δ 7.3–7.6 ppm) groups. ¹³C NMR confirms the carbonyl (C=O, ~170 ppm) and quaternary carbons .
- HPLC : Purity (>98%) is validated using a C18 column (acetonitrile/water, 70:30 v/v, UV detection at 254 nm) .
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 160–165°C (decomposition observed) | |
| Solubility | DMSO > methanol > water (sparingly) | |
| Hydrogen Bond Donors | 1 (amide N–H) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Vary solvent polarity (e.g., THF vs. DMF), catalyst loading (e.g., 1–5 mol% Pd for cross-coupling), and reaction time (12–48 hrs). Use ANOVA to identify significant factors.
- In situ monitoring : Employ FTIR to track carbonyl group formation (C=O stretch at ~1680 cm⁻¹). Adjust stoichiometry if intermediates accumulate .
- Controlled crystallization : Slow cooling (1°C/min) in ethanol/water mixtures enhances crystal purity .
Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?
Methodological Answer:
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents deshield aromatic protons.
- Dynamic NMR : Detect rotational barriers in the thioether group (ΔG‡ ~12–15 kcal/mol) causing peak splitting .
- Cross-validate : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ .
Q. What computational methods predict the compound’s reactivity and stability?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) to predict electrophilic attack sites.
- Molecular dynamics (MD) : Simulate solvation in water/DMSO to assess aggregation tendencies.
- Docking studies : Evaluate binding affinity to biological targets (e.g., enzymes with hydrophobic pockets) using AutoDock Vina .
Q. Table 2: Computational Parameters for Stability Analysis
| Parameter | Value/Software | Application |
|---|---|---|
| HOMO-LUMO Gap | 4.3–4.7 eV (Gaussian 09) | Reactivity prediction |
| Solvation Free Energy | –15.2 kcal/mol (GROMACS) | Solubility optimization |
| Binding Affinity (ΔG) | –8.9 kcal/mol (AutoDock) | Target interaction |
Q. How do structural modifications (e.g., halogen substitution) affect biological activity?
Methodological Answer:
- SAR studies : Replace bromine with chlorine or fluorine. Test cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7).
- Enzyme assays : Measure inhibition of COX-2 or CYP450 isoforms using fluorescence-based kits.
- Pharmacokinetics : Assess metabolic stability in liver microsomes (t₁/₂ > 60 mins desirable) .
Key Finding : The 3-bromo group enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration compared to chloro analogs (logP ~2.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
